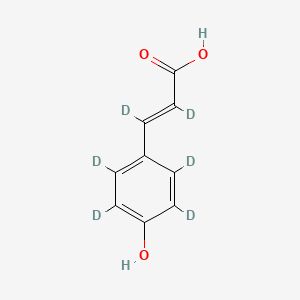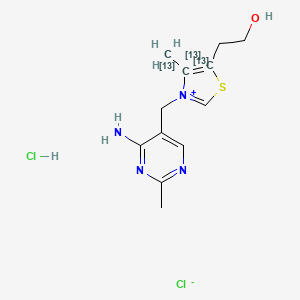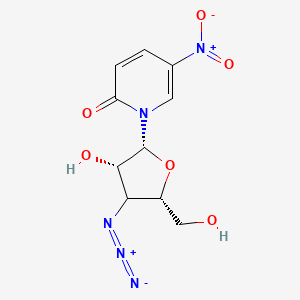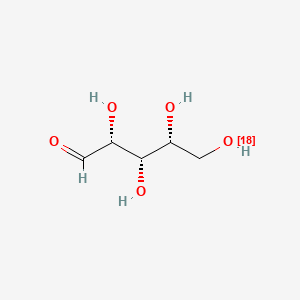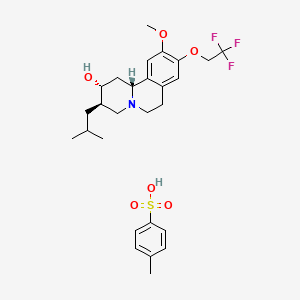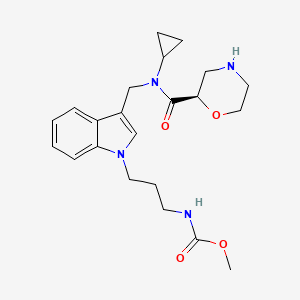
Renin inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Renin inhibitor-1 is a pharmaceutical compound designed to inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a peptide that plays a crucial role in regulating blood pressure and fluid balance. Renin inhibitors are used primarily in the treatment of hypertension and related cardiovascular conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Renin inhibitor-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving specific amino acids and peptide bonds.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and bioavailability. This may involve reactions such as esterification, amidation, and hydrogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: Renin inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Renin inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of renin in physiological processes and disease states.
Medicine: Investigated for its potential in treating hypertension, heart failure, and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Renin inhibitor-1 exerts its effects by binding to the active site of renin, preventing it from cleaving angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to decreased levels of angiotensin II. As a result, blood pressure is lowered, and fluid balance is maintained. The molecular targets include the active site residues of renin, and the pathways involved are primarily related to blood pressure regulation .
相似化合物的比较
Aliskiren: The first renin inhibitor to be marketed, used for hypertension.
Pepstatin: An early synthetic renin inhibitor with limited bioavailability.
Statine-containing inhibitors: Potent inhibitors with specific modifications to enhance efficacy.
Uniqueness: Renin inhibitor-1 stands out due to its high potency, selectivity, and improved bioavailability compared to earlier inhibitors. Its unique structure allows for effective inhibition of renin with minimal side effects .
属性
分子式 |
C22H30N4O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1 |
InChI 键 |
NIPWZZBPFRFZBX-HXUWFJFHSA-N |
手性 SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4 |
规范 SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



